molecular formula C12H13ClO3 B13547904 1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol

1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol

Cat. No.: B13547904
M. Wt: 240.68 g/mol
InChI Key: SIBXMBDNMRNVGP-UHFFFAOYSA-N
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Description

1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol is a chemical compound with a complex structure that includes a benzodioxepin ring system

Preparation Methods

The synthesis of 1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol involves several steps. One common method includes the reaction of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin with propen-1-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

1-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-en-1-ol

InChI

InChI=1S/C12H13ClO3/c1-2-10(14)8-6-9(13)12-11(7-8)15-4-3-5-16-12/h2,6-7,10,14H,1,3-5H2

InChI Key

SIBXMBDNMRNVGP-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC2=C(C(=C1)Cl)OCCCO2)O

Origin of Product

United States

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